molecular formula C11H10FNO2 B12827204 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B12827204
M. Wt: 207.20 g/mol
InChI Key: UNVZLJSMSNKLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis . This compound, with its unique fluorine and methyl substitutions, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions

Industrial Production Methods: Industrial production of such compounds may involve multi-step synthesis processes, including halogenation, alkylation, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes. The fluorine and methyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
  • 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
  • 3,5-Dimethyl-1H-indole-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid offers unique properties due to the presence of both fluorine and methyl groups.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-5-3-6(2)9-7(4-5)8(12)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15)

InChI Key

UNVZLJSMSNKLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)F)C

Origin of Product

United States

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